Cyclophosphamide-d4 Cyclophosphamide-d4 It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It cross-links DNA, causes strand breakage, and induces mutations. Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity. This substance is listed as a known human carcinogen.
Cyclophosphamide-d4 contains four deuterium atoms. It is intended for use as an internal standard for the quantification of cyclophosphamide by GC- or LC-MS. Cyclophosphamide is a nitrogen mustard alkylating agent used in the treatment of cancers and autoimmune disorders. In cells with low levels of aldehyde dehydrogenase, cyclophosphamide acts as a prodrug and is metabolized to the active compound phosphoramide mustard, which crosslinks with DNA and causes cell death.
Brand Name: Vulcanchem
CAS No.: 173547-45-0
VCID: VC20789157
InChI: InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
SMILES: C1CNP(=O)(OC1)N(CCCl)CCCl
Molecular Formula: C7H11Cl2D4N2O2P
Molecular Weight: 265.11 g/mol

Cyclophosphamide-d4

CAS No.: 173547-45-0

Cat. No.: VC20789157

Molecular Formula: C7H11Cl2D4N2O2P

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

Cyclophosphamide-d4 - 173547-45-0

Specification

Description It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It cross-links DNA, causes strand breakage, and induces mutations. Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity. This substance is listed as a known human carcinogen.
Cyclophosphamide-d4 contains four deuterium atoms. It is intended for use as an internal standard for the quantification of cyclophosphamide by GC- or LC-MS. Cyclophosphamide is a nitrogen mustard alkylating agent used in the treatment of cancers and autoimmune disorders. In cells with low levels of aldehyde dehydrogenase, cyclophosphamide acts as a prodrug and is metabolized to the active compound phosphoramide mustard, which crosslinks with DNA and causes cell death.
CAS No. 173547-45-0
Molecular Formula C7H11Cl2D4N2O2P
Molecular Weight 265.11 g/mol
IUPAC Name N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Standard InChI Key CMSMOCZEIVJLDB-RUKOHJPDSA-N
Isomeric SMILES [2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H]
SMILES C1CNP(=O)(OC1)N(CCCl)CCCl
Canonical SMILES C1CNP(=O)(OC1)N(CCCl)CCCl
Appearance Assay:≥99% deuterated forms (d1-d4)A solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator